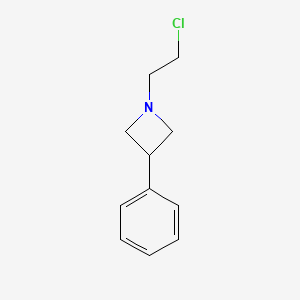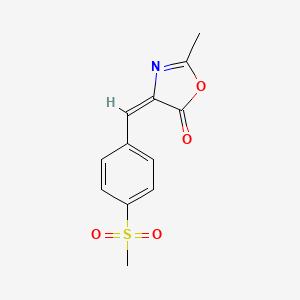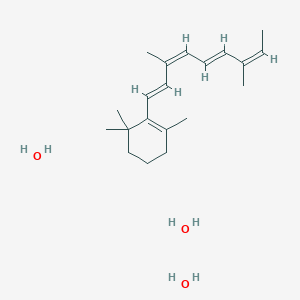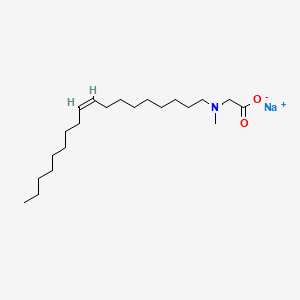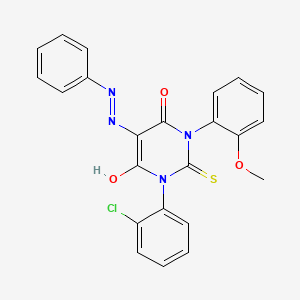
1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the diazenyl group can produce an amine derivative.
Scientific Research Applications
1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one
- 1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-thioxopyrimidin-4-one
Uniqueness
1-(2-Chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
76153-11-2 |
|---|---|
Molecular Formula |
C23H17ClN4O3S |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-6-hydroxy-3-(2-methoxyphenyl)-5-phenyldiazenyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C23H17ClN4O3S/c1-31-19-14-8-7-13-18(19)28-22(30)20(26-25-15-9-3-2-4-10-15)21(29)27(23(28)32)17-12-6-5-11-16(17)24/h2-14,29H,1H3 |
InChI Key |
QZNPIBOTGUTOKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=C(N(C2=S)C3=CC=CC=C3Cl)O)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline](/img/structure/B13776294.png)
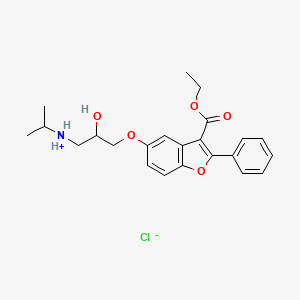
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)

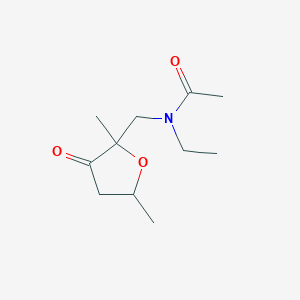
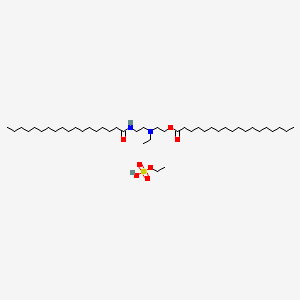
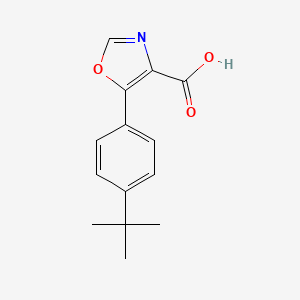
![N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13776345.png)
